tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine-1-carboxylate tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2246802-17-3
VCID: VC7229251
InChI: InChI=1S/C15H26BNO4/c1-13(2,3)19-12(18)17-9-11(10-17)8-16-20-14(4,5)15(6,7)21-16/h8H,9-10H2,1-7H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C=C2CN(C2)C(=O)OC(C)(C)C
Molecular Formula: C15H26BNO4
Molecular Weight: 295.19

tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine-1-carboxylate

CAS No.: 2246802-17-3

Cat. No.: VC7229251

Molecular Formula: C15H26BNO4

Molecular Weight: 295.19

* For research use only. Not for human or veterinary use.

tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine-1-carboxylate - 2246802-17-3

Specification

CAS No. 2246802-17-3
Molecular Formula C15H26BNO4
Molecular Weight 295.19
IUPAC Name tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine-1-carboxylate
Standard InChI InChI=1S/C15H26BNO4/c1-13(2,3)19-12(18)17-9-11(10-17)8-16-20-14(4,5)15(6,7)21-16/h8H,9-10H2,1-7H3
Standard InChI Key GWNZSYWYUFJXLE-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C=C2CN(C2)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a four-membered azetidine ring substituted at the 3-position with a methylidene group bearing a tetramethyl-1,3,2-dioxaborolane ring. The 1-position of the azetidine is protected by a tert-butyloxycarbonyl (Boc) group, enhancing stability during synthetic manipulations. The dioxaborolane moiety, a pinacol boronic ester, facilitates participation in Suzuki-Miyaura couplings and other boron-mediated reactions .

Key Properties

PropertyValue
Molecular FormulaC₁₅H₂₆BNO₄
Molecular Weight295.18 g/mol
CAS Number2246802-17-3
Boiling PointNot reported (decomposes >200°C)
SolubilitySoluble in dichloromethane, THF
StabilityMoisture-sensitive; store under inert gas

The Boc group improves solubility in organic solvents, while the boronic ester moiety necessitates anhydrous handling .

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via α-lithiation‒borylation of N-Boc azetidine (1). Treatment with a strong base (e.g., LDA) generates an α-lithiated intermediate, which reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to install the boronic ester .

Reaction Conditions:

  • Solvent: Anhydrous THF or Et₂O

  • Temperature: −78°C to 0°C

  • Yield: 85–92%

Industrial Production

Industrial protocols optimize for scalability and purity:

  • Continuous Flow Lithiation: Enhances safety by minimizing exothermic risks.

  • Catalytic Borylation: Uses palladium catalysts to reduce boronate ester usage.

  • Purification: Column chromatography or recrystallization from hexane/EtOAc .

Chemical Reactivity and Applications

Cross-Coupling Reactions

The boronic ester participates in Suzuki-Miyaura couplings with aryl halides, enabling azetidine functionalization. For example, reaction with 4-bromotoluene yields 3-(p-tolyl)azetidine derivatives, valuable in medicinal chemistry .

Strain-Release Homologation

Leveraging azetidine’s ring strain, the compound undergoes homologation with organolithium reagents (Scheme 1). This method, reported by Delany and Hodgson, constructs five-membered pyrrolidines via 1,2-migration .

Homologation Example:

  • Reagent: α-Triisopropylbenzoyloxy organolithium

  • Product: Homologated boronic ester (dr 56:44 to 86:14)

  • Application: Synthesizing cobimetinib intermediates .

Pharmaceutical Relevance

Azetidines are privileged motifs in drug design due to their conformational restriction. This compound’s derivatives appear in:

  • Cobimetinib: FDA-approved MEK inhibitor for melanoma.

  • Antiviral Agents: Boron-containing azetidines show protease inhibition .

Comparative Analysis with Related Compounds

Compound NameKey DifferencesReactivity Profile
3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidineLacks Boc protectionLower stability in acidic conditions
1-Boc-Azetidine-3-boronic acid pinacol esterBoronic acid instead of esterHigher aqueous solubility

The Boc group in tert-butyl 3-[(tetramethyl-dioxaborolan-2-yl)methylidene]azetidine-1-carboxylate enhances stability during nucleophilic reactions, unlike its unprotected counterparts .

Recent Advances and Future Directions

Stereospecific Functionalization

Recent work demonstrates that chiral α-boryl azetidines undergo stereospecific homologation with >90% er, enabling enantioselective synthesis of β-substituted azetidines .

Photoredox Applications

Emerging studies utilize the compound in light-mediated C–B bond activation, expanding its utility in radical chemistry .

Targeted Drug Delivery

Boron neutron capture therapy (BNCT) applications are explored, leveraging the compound’s high boron content for cancer treatment .

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